Methyl 3-cyclopropyl-5-iodobenzoate
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Description
“Methyl 3-cyclopropyl-5-iodobenzoate” is a chemical compound with the CAS Number: 2247974-13-4 . It has a molecular weight of 302.11 . The compound is in the form of an oil .
Molecular Structure Analysis
The InChI Code for “this compound” is1S/C11H11IO2/c1-14-11(13)9-4-8(7-2-3-7)5-10(12)6-9/h4-7H,2-3H2,1H3
. This code represents the molecular structure of the compound. Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, cyclopropane derivatives are known to undergo various reactions . For example, they can participate in cobalt-catalyzed cross-coupling reactions .Physical and Chemical Properties Analysis
“this compound” is an oil . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and density were not found in the search results.Scientific Research Applications
1. Catalytic Cyclization Reactions
Methyl 2-iodobenzoates, including compounds similar to Methyl 3-cyclopropyl-5-iodobenzoate, have been used in catalytic cyclization reactions with various aromatic aldehydes. These reactions, catalyzed by cobalt bidentate phosphine complexes, produce phthalide derivatives efficiently. This process is compatible with a variety of functional groups on the aryl ring, indicating its versatility in organic synthesis (Chang, Jeganmohan, & Cheng, 2007).
2. Synthesis of N-Substituted Phthalimides
Carbonylative cyclization of o-iodobenzoic acid, using a polymer-supported palladium–N-heterocyclic carbene complex, leads to the formation of N-substituted phthalimides. Methyl o-iodobenzoate, a compound structurally related to this compound, demonstrates this process's potential in synthesizing useful organic compounds (Khedkar, Khan, Dhake, & Bhanage, 2012).
3. Crystal Structure and Antifungal Activity Studies
Structural analysis and antifungal activity studies have been conducted on compounds containing cyclopropyl and iodobenzoate moieties. These studies, including X-ray diffraction and DFT calculations, have provided insights into the structure-activity relationship of such compounds, indicating their potential in pharmaceutical applications (Zhai et al., 2016).
4. Difluoromethylation Processes
The difluoromethylation of methyl 4-hydroxy-3-iodobenzoate, a compound related to this compound, has been demonstrated on a multikilogram scale. This process highlights the compound's applicability in large-scale organic synthesis, especially in producing fluorinated organic compounds (Sperry & Sutherland, 2011).
Properties
IUPAC Name |
methyl 3-cyclopropyl-5-iodobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IO2/c1-14-11(13)9-4-8(7-2-3-7)5-10(12)6-9/h4-7H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCSJYAICDACPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2CC2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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